2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide
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Overview
Description
2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide is a compound that features a unique combination of functional groups, including an amino group, a cyclopropyl group, and a thiophene ring.
Preparation Methods
The synthesis of 2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with thiophene-3-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is subsequently reacted with chloroacetyl chloride to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the amino group can participate in hydrogen bonding and other interactions that influence the compound’s overall biological activity .
Comparison with Similar Compounds
2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-acetamide can be compared with other similar compounds, such as:
2-Amino-N-cyclopropyl-N-thiophen-2-ylmethyl-acetamide: This compound has a similar structure but with the thiophene ring attached at a different position, which can affect its reactivity and biological activity.
2-Amino-N-cyclopropyl-N-furan-3-ylmethyl-acetamide:
2-Amino-N-cyclopropyl-N-pyrrole-3-ylmethyl-acetamide: The presence of a pyrrole ring instead of a thiophene ring can result in different biological activities and chemical reactivity.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-5-10(13)12(9-1-2-9)6-8-3-4-14-7-8/h3-4,7,9H,1-2,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPYURFZSAOJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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